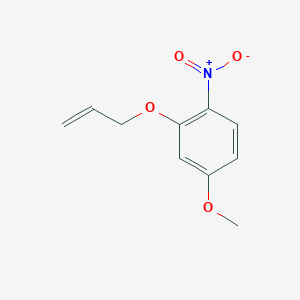
2-Allyloxy-4-methoxynitrobenzene
Cat. No. B8339556
M. Wt: 209.20 g/mol
InChI Key: LSQMELDVAQQMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538123B2
Procedure details


2.09 g of 2-allyloxy-4-methoxynitrobenzene was dissolved in 20 ml of ethanol, 5 ml of THF, and 4 ml of water. Thereafter, 4.27 g of ammonium chloride and 2.23 g of iron were added to the reaction solution, and the obtained mixture was stirred while heating at 80° C. for 4 hours. Thereafter, 2 g of ammonium chloride, 1 g of iron, and 0.25 ml of 5 N HCl were added to the reaction solution, and the obtained mixture was further stirred while heating for approximately 2 hours. The reaction solution was stood to cool and then filtered through celite. A saturated sodium bicarbonate aqueous solution and ethyl acetate were added thereto, so as to separate an organic layer. The obtained organic layer was washed with a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure, and the residue was then purified by NH silica gel column chromatography (hexane/ethyl acetate), so as to obtain 1.09 g of the subject compound.









Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[N+:13]([O-])=O)[CH:2]=[CH2:3].C1COCC1.[Cl-].[NH4+].Cl>C(O)C.[Fe].O>[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[NH2:13])[CH:2]=[CH2:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
2.23 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Four
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the obtained mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the obtained mixture was further stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating for approximately 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A saturated sodium bicarbonate aqueous solution and ethyl acetate were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
so as to separate an organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with a saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the drying agent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was then purified by NH silica gel column chromatography (hexane/ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=C(N)C=CC(=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.09 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
